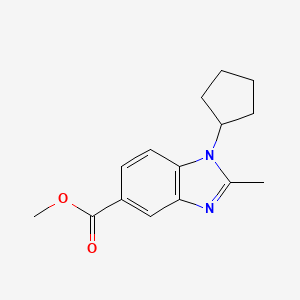
Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate
Übersicht
Beschreibung
Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative with potential biological activity that has garnered attention in medicinal chemistry. This compound, characterized by the molecular formula and a molecular weight of 258.32 g/mol, exhibits a unique structure that may influence its pharmacological properties.
Chemical Structure and Properties
The structure of this compound includes:
- A benzodiazole core , which is known for various biological activities.
- Substituents such as a cyclopentyl group and a methyl carboxylate group , which may enhance lipophilicity and biological membrane permeability.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C15H18N2O2 | 258.32 |
| 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | C14H16N2O2 | 244.29 |
| 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | C12H12N2O2 | 216.24 |
The presence of the methyl ester group in this compound may affect its pharmacokinetic properties compared to its acid counterpart, potentially influencing absorption and distribution in biological systems .
Antimicrobial Properties
Research suggests that benzodiazole derivatives exhibit antimicrobial activity. This compound may share these properties due to its structural characteristics. Specific studies on related compounds have shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent .
Anticancer Potential
The compound's mechanism of action in cancer biology is under investigation. Similar benzodiazole derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The unique substituents in this compound may enhance its efficacy against specific cancer types .
Study on Anticancer Activity
A study evaluating the anticancer activity of related benzodiazoles found that modifications in substituents significantly impacted their potency against human cancer cell lines. The presence of a cyclopentyl group was associated with increased cytotoxicity in certain models. Further research is needed to elucidate the specific pathways affected by this compound .
In Vivo Studies
In vivo studies have indicated that benzodiazole derivatives can modulate inflammatory pathways, suggesting potential anti-inflammatory properties for this compound. This could make it a candidate for treating conditions characterized by excessive inflammation .
Eigenschaften
IUPAC Name |
methyl 1-cyclopentyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-16-13-9-11(15(18)19-2)7-8-14(13)17(10)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFJFPUVXDQACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















